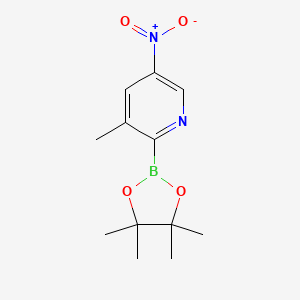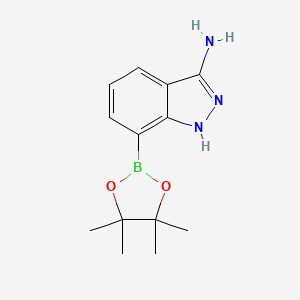
5,6-dibromo-3-phenylpyridazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dibromo-3-phenylpyridazin-4(3H)-one is a chemical compound with potential applications in scientific research. This compound is a pyridazinone derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Scientific Research Applications
5,6-dibromo-3-phenylpyridazin-4(3H)-one has been studied for its potential applications in scientific research. The compound has been found to exhibit anti-inflammatory and analgesic activities. It has also been found to inhibit the growth of cancer cells and induce apoptosis. The compound has been studied for its potential use in the treatment of inflammatory diseases and cancer.
Mechanism Of Action
The mechanism of action of 5,6-dibromo-3-phenylpyridazin-4(3H)-one is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and prostaglandins. The compound has also been found to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
5,6-dibromo-3-phenylpyridazin-4(3H)-one has been found to exhibit anti-inflammatory and analgesic activities. The compound has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins. It has also been found to inhibit the growth of cancer cells and induce apoptosis. The compound has been studied for its potential use in the treatment of inflammatory diseases and cancer.
Advantages And Limitations For Lab Experiments
5,6-dibromo-3-phenylpyridazin-4(3H)-one has several advantages for lab experiments. The compound is relatively easy to synthesize using various methods. It has been found to exhibit potent anti-inflammatory and analgesic activities, as well as anti-cancer properties. However, the compound has some limitations. The yield of the compound using the synthesis methods is reported to be around 50-70%. In addition, the mechanism of action of the compound is not fully understood, and further studies are needed to elucidate the exact mechanism.
Future Directions
There are several future directions for research on 5,6-dibromo-3-phenylpyridazin-4(3H)-one. Firstly, further studies are needed to elucidate the exact mechanism of action of the compound. This will help in the development of more targeted therapies for inflammatory diseases and cancer. Secondly, studies are needed to investigate the pharmacokinetics and toxicity of the compound. This will help in the development of safe and effective drugs based on the compound. Thirdly, studies are needed to investigate the potential use of the compound in combination with other drugs for the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, 5,6-dibromo-3-phenylpyridazin-4(3H)-one is a chemical compound with potential applications in scientific research. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. The compound has been found to exhibit anti-inflammatory and analgesic activities, as well as anti-cancer properties. Further studies are needed to elucidate the exact mechanism of action, investigate the pharmacokinetics and toxicity, and explore the potential use of the compound in combination with other drugs for the treatment of inflammatory diseases and cancer.
Synthesis Methods
5,6-dibromo-3-phenylpyridazin-4(3H)-one can be synthesized using various methods, including the reaction of 5,6-dibromo-2-nitropyridine with phenylhydrazine, followed by reduction with iron powder. Another method involves the reaction of 5,6-dibromo-2-nitropyridine with phenylhydrazine in the presence of palladium on carbon catalyst. The yield of the compound using these methods is reported to be around 50-70%.
properties
IUPAC Name |
5,6-dibromo-3-phenyl-3H-pyridazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O/c11-7-9(15)8(13-14-10(7)12)6-4-2-1-3-5-6/h1-5,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSFZYNKDCMHQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C(=C(N=N2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670404 |
Source


|
| Record name | 5,6-Dibromo-3-phenylpyridazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dibromo-3-phenylpyridazin-4(3H)-one | |
CAS RN |
1227607-98-8 |
Source


|
| Record name | 5,6-Dibromo-3-phenylpyridazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide](/img/structure/B581815.png)









![2-Chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B581833.png)
